1-(2-bromophenyl)propan-2-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
861006-36-2 |
|---|---|
Molecular Formula |
C9H13BrClN |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
1-(2-bromophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H |
InChI Key |
JUVADODGTIMLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Bromophenyl Propan 2 Amine Hydrochloride
Retrosynthetic Analysis and Design Strategies
Retrosynthetic analysis is a technique used to plan chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comox.ac.uk This process involves breaking key chemical bonds, known as disconnections, to identify potential synthetic routes. amazonaws.com
Identification of Key Disconnections and Precursor Compounds
For 1-(2-bromophenyl)propan-2-amine (B1648466), the most logical and common disconnection is at the carbon-nitrogen (C-N) bond of the amine group. This strategy is frequently employed for synthesizing amines because the C-N bond can be reliably formed through several well-established reactions. amazonaws.comyoutube.com This disconnection points to two primary types of precursor compounds:
A carbonyl compound and an amine source: This disconnection leads to 1-(2-bromophenyl)propan-2-one (also known as 2-bromophenylacetone) and an ammonia (B1221849) equivalent. The forward reaction is a reductive amination.
A phenylpropane backbone with a leaving group and an amine source: This involves a precursor like 1-(2-bromophenyl)propan-2-ol (B2483604), which can be converted to an alkyl halide or sulfonate. The subsequent reaction with ammonia or an azide (B81097) followed by reduction would form the target amine.
A secondary disconnection strategy could be considered at the C-C bond between the propanamine side chain and the bromophenyl ring. However, forming this bond often requires more complex organometallic reactions and is generally a less direct approach than C-N bond formation strategies.
Based on these disconnections, the key precursor compounds identified are:
1-(2-bromophenyl)propan-2-one
1-(2-bromophenyl)propan-2-ol
Nitroethane
These precursors are the starting points for the classical synthesis approaches detailed below.
Classical Chemical Synthesis Approaches
Several established methods can be employed to synthesize 1-(2-bromophenyl)propan-2-amine from the identified precursors.
Reduction of Nitroalkenes to Amines
This synthetic route begins with an aromatic aldehyde and builds the carbon chain while incorporating the nitrogen atom in the form of a nitro group. The final step involves the reduction of this group to an amine.
The key intermediate is the nitroalkene, 1-(2-bromophenyl)-2-nitroprop-1-ene. This is typically synthesized via a Henry reaction (or nitro-aldol condensation) between 2-bromobenzaldehyde and nitroethane. The subsequent reduction of both the nitro group and the carbon-carbon double bond of the nitroalkene yields the desired primary amine. A variety of reducing agents can accomplish this transformation, each with its own advantages regarding yield, selectivity, and reaction conditions.
| Reducing Agent | Typical Conditions | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful, non-selective reducing agent capable of reducing both functional groups simultaneously. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (B129727) or ethanol (B145695) solvent, elevated pressure | A "greener" method that often provides high yields and clean products. nih.gov |
| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Methanol or other protic solvents | A milder, safer alternative to LiAlH₄ that has proven effective for the one-pot reduction of β-nitrostyrenes to phenethylamines. |
This method is versatile and widely applicable for the synthesis of various phenethylamine (B48288) derivatives.
Reductive Amination of Prochiral Ketones and Aldehydes
Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This one-pot reaction involves the formation of an imine intermediate from the reaction of a ketone or aldehyde with an amine, followed by its immediate reduction to the corresponding amine. openstax.org
For the synthesis of 1-(2-bromophenyl)propan-2-amine, the precursor is 1-(2-bromophenyl)propan-2-one. This ketone reacts with an ammonia source, such as ammonium (B1175870) acetate (B1210297), to form an imine, which is then reduced in situ. youtube.com
Several reducing agents are specifically suited for this transformation, offering mild conditions and high selectivity. organic-chemistry.org
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild reducing agent that selectively reduces the iminium ion in the presence of the ketone. masterorganicchemistry.comyoutube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | A general and mild reagent, effective for a wide range of aldehydes and ketones. organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Ni) | Ethanol or Methanol | An effective method, though it may require higher pressures and temperatures. openstax.org |
Reductive amination is often the preferred method in industrial settings due to its efficiency, atom economy, and the availability of the starting ketone.
Amination of Halogenated Phenylpropanes
This approach relies on the nucleophilic substitution of a leaving group on the propyl chain by an amine source. The key precursor is typically an alcohol, 1-(2-bromophenyl)propan-2-ol, which is synthesized from 2-bromobenzaldehyde via a Grignard reaction with ethylmagnesium bromide. prepchem.com
The hydroxyl group is a poor leaving group and must first be converted into a more reactive species, such as a tosylate or a halide.
Activation of the Hydroxyl Group: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide.
Nucleophilic Substitution: The activated substrate is then reacted with an ammonia source. Direct reaction with concentrated ammonia can be effective but may require high temperatures and pressures. A common alternative is the Gabriel synthesis, where potassium phthalimide (B116566) is used as the nucleophile, followed by hydrolysis to release the primary amine. libretexts.orgopenstax.org Another effective method is to use sodium azide (NaN₃) to form an alkyl azide, which is then reduced to the amine using a reducing agent like LiAlH₄. libretexts.org
This multi-step pathway offers control over the stereochemistry if a chiral alcohol is used as the starting material.
Mannich-Type Reactions and Subsequent Reductions in Aminoalcohol Synthesis
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. oarjbp.comchitkara.edu.in A direct Mannich reaction to form 1-(2-bromophenyl)propan-2-amine is not straightforward. However, a related strategy involves the synthesis of an amino alcohol intermediate, which can then be deoxygenated to yield the target amine.
A plausible route would be a variation of the nitro-aldol (Henry) reaction, which can be considered analogous to a Mannich reaction in its C-C bond-forming capacity.
Formation of a Nitro Alcohol: 2-bromobenzaldehyde can react with nitroethane in a base-catalyzed addition to form 1-(2-bromophenyl)-2-nitropropan-1-ol.
Reduction to an Amino Alcohol: The nitro alcohol is then reduced. A strong reducing agent like LiAlH₄ or catalytic hydrogenation can simultaneously reduce the nitro group to an amine and the hydroxyl group to a hydrogen, although selective reduction of the nitro group first is more common, yielding 2-amino-1-(2-bromophenyl)propan-1-ol.
Deoxygenation: If the amino alcohol is formed, the final step is the removal of the hydroxyl group. This can be a challenging transformation but can be achieved through methods like conversion to a thiocarbonyl derivative followed by radical reduction (Barton-McCombie deoxygenation) or conversion to a halide/sulfonate and subsequent hydrogenolysis.
While more complex, this pathway provides access to related amino alcohol structures and demonstrates the versatility of condensation reactions in building complex molecular frameworks. nih.govnih.gov
Stereoselective and Chemoenzymatic Synthesis Approaches
The synthesis of specific stereoisomers of chiral amines is a significant challenge in organic chemistry. Chemoenzymatic and stereoselective strategies offer powerful solutions, providing high enantiopurity under mild reaction conditions. These methods are often preferred over classical resolution techniques due to their efficiency and environmental benefits.
Enzyme-Catalyzed Biotransamination (e.g., Transaminases) for Enantioenriched Amines
Biocatalysis, particularly through the use of transaminases (TAs), has emerged as a highly effective method for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. mbl.or.kr Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from an amino donor to a ketone acceptor. nih.govnih.gov This process can be engineered to achieve high yields and excellent enantioselectivity. mbl.or.kr
The reaction mechanism involves a two-step "ping-pong bi-bi" process. diva-portal.org In the first half-reaction, the PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts the amino group from an amino donor (such as isopropylamine (B41738) or alanine), forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing a ketone byproduct. In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate, in this case, 1-(2-bromophenyl)propan-2-one, to generate the desired chiral amine, 1-(2-bromophenyl)propan-2-amine, while regenerating the PLP cofactor.
The key advantages of using transaminases include:
High Enantioselectivity: Many transaminases exhibit exceptional stereoselectivity, often producing amines with enantiomeric excess (ee) values greater than 99%.
Mild Reaction Conditions: These reactions are typically performed in aqueous buffer systems at or near room temperature and atmospheric pressure, reducing energy consumption and the need for harsh reagents.
Environmental Sustainability: As a "green chemistry" tool, biocatalysis avoids the use of heavy metals and toxic solvents often required in traditional chemical synthesis. mbl.or.kr
Researchers have successfully applied transaminases for the synthesis of various 1-phenylpropan-2-amine derivatives. researchgate.net The selection of the appropriate transaminase is critical, as different enzymes exhibit varying substrate specificities and stereopreferences (either (R)- or (S)-selective). Screening a panel of transaminases is a common starting point to identify the optimal biocatalyst for a specific ketone substrate. researchgate.netresearchgate.net
Table 1: Representative Transaminases and Their Application in Chiral Amine Synthesis
| Enzyme Type | Typical Amino Donor | Substrate Example | Key Characteristics |
|---|---|---|---|
| (R)-selective ω-Transaminase | Isopropylamine | Prochiral Ketones | Produces the (R)-enantiomer of the amine. |
| (S)-selective ω-Transaminase | L-Alanine | Prochiral Ketones | Produces the (S)-enantiomer of the amine. |
| ATA-117 | Isopropylamine | 2-substituted pyrrolidines | A commercially available, robust (R)-selective enzyme. mbl.or.kr |
Lipase-Mediated Kinetic Resolution of Racemic Amines and Precursors
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipase-catalyzed kinetic resolution is a particularly effective and popular method due to the versatility, stability, and commercial availability of lipases. almacgroup.com This method relies on the principle that a chiral catalyst (the lipase) reacts at different rates with the two enantiomers of a racemic substrate.
For the synthesis of enantiopure 1-(2-bromophenyl)propan-2-amine, this strategy can be applied in two primary ways:
Resolution of the Racemic Amine: A lipase (B570770) can selectively acylate one enantiomer of racemic 1-(2-bromophenyl)propan-2-amine using an acyl donor like ethyl acetate or vinyl acetate. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by standard techniques like chromatography or extraction.
Resolution of a Racemic Precursor: A more common approach involves the resolution of a chiral precursor, such as the corresponding alcohol, 1-(2-bromophenyl)propan-2-ol. The racemic alcohol can be resolved via lipase-catalyzed transesterification. nih.gov One enantiomer of the alcohol is selectively acylated, leaving the other enantiomer unreacted. After separation, the enantiopure alcohol can be converted to the desired amine enantiomer through subsequent chemical steps (e.g., conversion to a mesylate followed by azide displacement and reduction).
Lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL) are frequently employed for these resolutions. almacgroup.comnih.gov The choice of lipase, solvent, and acyl donor is crucial for achieving high efficiency and enantioselectivity. mdpi.com
Table 2: Common Lipases Used in Kinetic Resolution
| Lipase | Common Source Organism | Typical Application |
|---|---|---|
| Novozym 435 | Candida antarctica (immobilized) | Resolution of alcohols and amines via acylation. nih.gov |
| Lipase PS-IM | Burkholderia cepacia (immobilized) | Transesterification for resolving racemic alcohols. nih.gov |
Metal-Catalyzed Asymmetric Hydroamination Strategies
Asymmetric hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. This atom-economical reaction is a powerful tool for synthesizing chiral amines directly from readily available alkenes. The synthesis of 1-(2-bromophenyl)propan-2-amine via this route would typically start from an alkene precursor, such as 2-bromo-1-(prop-1-en-2-yl)benzene.
The reaction is generally catalyzed by transition metal complexes containing chiral ligands. The metal center activates the alkene, and the chiral ligand environment dictates the stereochemical outcome of the amine addition. Various metal catalysts based on palladium, rhodium, iridium, and rare-earth metals have been developed for this purpose. The success of these reactions heavily depends on the catalyst system, including the choice of metal precursor and the structure of the chiral ligand, which controls the enantioselectivity.
Organocatalytic Methods for Primary Amine Synthesis
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a cornerstone of modern asymmetric synthesis. acs.org Chiral primary amines and their derivatives (e.g., primary amine-thioureas) are effective organocatalysts for a variety of transformations that can lead to the synthesis of enantioenriched primary amines. acs.orgrsc.org
While direct organocatalytic synthesis of 1-(2-bromophenyl)propan-2-amine is not extensively documented, related strategies can be employed. For instance, the asymmetric Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral primary amine-thiourea, can produce a chiral nitro compound that can subsequently be reduced to the target primary amine. acs.org Similarly, organocatalytic asymmetric allylation or aldol (B89426) reactions can generate chiral intermediates that are later converted to the desired amine. mdpi.comnih.gov These methods proceed through the formation of transient iminium ions or enamines, where the chiral catalyst directs the stereochemical course of the reaction. mdpi.com
Reaction Optimization and Process Development in Research
The transition of a synthetic route from a laboratory-scale procedure to a viable process requires extensive optimization. This involves a detailed investigation of reaction parameters to maximize yield, purity, and efficiency while ensuring scalability and cost-effectiveness.
Exploration of Catalyst Systems and Ligand Effects
In metal-catalyzed reactions, the choice of the catalyst system—comprising the metal salt and the coordinating ligand—is paramount. The ligand plays a multifaceted role: it stabilizes the metal center, modulates its reactivity, and, in asymmetric catalysis, controls the stereoselectivity.
For synthetic routes leading to 1-(2-bromophenyl)propan-2-amine, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, could be employed to construct the 2-bromophenylpropane skeleton. researchgate.netresearchgate.net In these reactions, the ligand's electronic and steric properties profoundly influence the catalytic cycle's efficiency.
Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, promoting oxidative addition, which is often the rate-determining step.
Steric Effects: Bulky ligands can facilitate reductive elimination, the final product-forming step, and can also influence the regioselectivity of the reaction.
Table 3: Examples of Ligands in Palladium-Catalyzed Cross-Coupling Reactions
| Ligand Class | Example Ligand | Metal Precursor | Reaction Type | Role/Effect |
|---|---|---|---|---|
| Phosphines | Triphenylphosphine | Pd(OAc)₂ | Suzuki, Heck | Standard, widely used ligand. |
| Amines | DABCO (1,4-Diazabicyclo[2.2.2]octane) | Pd(OAc)₂ | Suzuki, Hiyama | Inexpensive, air-stable, effective for various couplings. researchgate.net |
| N-heterocyclic Carbenes (NHCs) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Pd₂(dba)₃ | Suzuki | Strong σ-donors, form highly stable and active catalysts. |
Influence of Solvent Systems and Reaction Conditions
The synthesis of 1-(2-bromophenyl)propan-2-amine, typically achieved through the reductive amination of 1-(2-bromophenyl)propan-2-one, is profoundly influenced by the choice of solvent and the specific reaction conditions employed. Key methodologies include the Leuckart reaction and catalytic hydrogenation, each with distinct solvent and condition dependencies.
The Leuckart reaction , a classic method for the reductive amination of ketones, traditionally utilizes ammonium formate (B1220265) or formamide (B127407) as both the aminating and reducing agent. This reaction necessitates high temperatures, generally ranging from 120°C to 165°C, to proceed effectively. wikipedia.org While specific data for 1-(2-bromophenyl)propan-2-one is not extensively detailed in publicly available literature, studies on analogous compounds such as phenylacetone (B166967) provide valuable insights. For instance, the reaction of phenylacetone with ammonium formate often yields the corresponding amine, with the subsequent hydrolysis of the intermediate formyl derivative being a crucial step. mdma.ch The choice between ammonium formate and formamide can impact the yield, with ammonium formate often being the preferred reagent for better outcomes. wikipedia.org The reaction is typically carried out neat or with a minimal amount of a high-boiling solvent that is inert under the harsh reaction conditions.
Catalytic hydrogenation presents an alternative and often cleaner route. This method can be applied to the reduction of an intermediate oxime or, more directly, through reductive amination of the ketone in the presence of a catalyst and a nitrogen source. Common catalysts for such transformations include palladium on carbon (Pd/C) and Raney nickel. The choice of solvent in catalytic hydrogenation is critical as it can influence catalyst activity and selectivity. Protic solvents like methanol and ethanol are frequently employed. For the related reduction of 1-phenyl-2-nitropropene (B101151) to amphetamine, ethanol has been documented as a suitable solvent in the presence of a palladium catalyst. google.com The solvent can affect the solubility of the reactants and the hydrogen gas, as well as the interaction with the catalyst surface.
The table below summarizes the general conditions for these synthetic routes, drawing parallels from similar transformations.
| Synthetic Route | Reagents | Typical Solvents | Temperature (°C) | Pressure | Catalyst |
| Leuckart Reaction | 1-(2-bromophenyl)propan-2-one, Ammonium formate/Formamide | Neat or high-boiling inert solvent | 120-165 | Atmospheric | None |
| Catalytic Hydrogenation | 1-(2-bromophenyl)propan-2-one, Ammonia/Ammonium salt, H₂ | Methanol, Ethanol | 25-100 | 60-500 psig | Pd/C, Raney Ni |
Strategies for Yield Improvement and Process Scale-Up (Laboratory Scale)
Improving the yield and successfully scaling up the synthesis of 1-(2-bromophenyl)propan-2-amine hydrochloride from milligram to gram or multi-gram scale in a laboratory setting requires careful consideration of several factors.
For the Leuckart reaction , a primary strategy for yield improvement involves the optimization of the reaction temperature and duration. Studies on phenylacetone have shown that a reaction time of four to fifteen hours at 160-170°C can be effective, while higher temperatures of 190-200°C may reduce the required reaction time to five hours. mdma.ch Subsequent hydrolysis of the intermediate N-formyl derivative is critical, and performing this step directly in the reaction mixture using concentrated hydrochloric acid has been shown to be an efficient method for isolating the final amine hydrochloride salt. mdma.ch
In catalytic hydrogenation , yield improvement hinges on the selection of an appropriate catalyst, catalyst loading, hydrogen pressure, and temperature. For the reduction of similar nitroalkenes, a mild heat treatment of the catalyst slurry in the reaction solvent prior to its use has been reported to enhance the hydrogenation effectiveness. google.com The choice of solvent is also crucial; for instance, methyl and ethyl alcohols are commonly used. google.com Careful monitoring of the reaction progress is essential to prevent over-reduction or side reactions.
Upon completion of the synthesis, the purification of 1-(2-bromophenyl)propan-2-amine is paramount to obtaining a high-purity hydrochloride salt. A common laboratory-scale purification strategy involves the following steps:
Extraction: After the reaction, the crude product is typically worked up by partitioning between an organic solvent (e.g., dichloromethane (B109758) or diethyl ether) and an aqueous solution to remove inorganic byproducts.
Basification and Further Extraction: The aqueous layer containing the amine salt is basified to liberate the free amine, which is then extracted into an organic solvent.
Drying and Evaporation: The organic extracts containing the free amine are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
Salt Formation and Crystallization: The purified free amine is dissolved in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration, washed with a cold solvent, and dried.
The table below outlines key parameters and strategies for laboratory-scale yield improvement and scale-up.
| Parameter | Leuckart Reaction | Catalytic Hydrogenation |
| Temperature Optimization | Balance between reaction rate and potential for side reactions/decomposition (e.g., 160-170°C). mdma.ch | Lower temperatures (25-100°C) are generally preferred to enhance selectivity. google.com |
| Reaction Time | Can range from 4 to 15 hours depending on the temperature. mdma.ch | Typically monitored by hydrogen uptake until the theoretical amount is consumed. |
| Reagent Stoichiometry | Use of excess ammonium formate or formamide is common. wikipedia.org | Precise control of the amine source and hydrogen pressure is important. |
| Hydrolysis Step | Direct hydrolysis of the crude reaction mixture with concentrated HCl can be efficient. mdma.ch | N/A |
| Catalyst Selection/Handling | N/A | Pre-treatment of the catalyst can improve performance. google.com Catalyst loading needs to be optimized for efficiency and cost-effectiveness. |
| Purification | Extraction and crystallization of the hydrochloride salt. | Filtration to remove the catalyst followed by extraction and salt formation. |
Successful laboratory scale-up requires careful attention to heat transfer, mixing efficiency, and the safe handling of reagents, especially when dealing with flammable solvents and hydrogen gas under pressure.
Sophisticated Analytical and Spectroscopic Characterization Techniques in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.
The structural confirmation of 1-(2-bromophenyl)propan-2-amine (B1648466) hydrochloride is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. Each unique proton and carbon atom in the molecule generates a distinct signal (resonance) in the spectrum, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (for ¹H NMR).
In the ¹H NMR spectrum, the aromatic protons on the bromophenyl ring would appear in the downfield region (typically δ 7.0-7.6 ppm) due to the deshielding effect of the aromatic ring current. The methine (CH) proton adjacent to the amine group is expected to resonate further downfield than a typical alkyl proton, shifted by the electron-withdrawing nitrogen atom. The benzylic methylene (B1212753) (CH₂) protons would appear at an intermediate chemical shift, while the methyl (CH₃) protons would be the most upfield, representing the most shielded protons in the structure.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the aromatic ring would produce signals in the δ 120-140 ppm range, with the carbon atom directly bonded to the bromine atom (C-Br) showing a characteristic shift. The aliphatic carbons of the propan-2-amine side chain would appear in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca
Table 1: Predicted ¹H NMR Spectral Data for 1-(2-bromophenyl)propan-2-amine Data are predicted based on typical chemical shifts for analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (4H) | 7.0 - 7.6 | Multiplet | - |
| CH-NH₂ (1H) | 3.2 - 3.6 | Multiplet | ~6-7 |
| CH₂-Ar (2H) | 2.8 - 3.1 | Doublet | ~7 |
| CH₃ (3H) | 1.2 - 1.4 | Doublet | ~6-7 |
| NH₂ (2H) | Broad Singlet | Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for 1-(2-bromophenyl)propan-2-amine Data are predicted based on typical chemical shifts for analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | 122 - 125 |
| Aromatic C-H | 127 - 133 |
| Aromatic C-CH₂ | 138 - 141 |
| CH-NH₂ | 48 - 52 |
| CH₂-Ar | 40 - 44 |
| CH₃ | 19 - 23 |
While one-dimensional (1D) NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and complete structural elucidation, especially for complex molecules. slideshare.netscience.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For 1-(2-bromophenyl)propan-2-amine, a COSY spectrum would show a cross-peak between the methine (CH) proton and the protons of the adjacent methyl (CH₃) and methylene (CH₂) groups, confirming the connectivity of the propane (B168953) chain. sdsu.eduyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton resonance to its corresponding carbon resonance. For instance, the proton signal at δ ~1.3 ppm would show a correlation to the carbon signal at δ ~21 ppm, confirming this pair as the methyl group. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). science.gov This is particularly useful for connecting different fragments of a molecule. For example, an HMBC spectrum would show a correlation from the methylene (CH₂) protons to the quaternary aromatic carbon, thus establishing the connection between the propyl chain and the bromophenyl ring. sdsu.eduyoutube.com
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. It also provides structural information through the analysis of fragmentation patterns.
In HRMS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with very high accuracy. The monoisotopic mass of 1-(2-bromophenyl)propan-2-amine (the free base) is 213.0153 Da. uni.lu The high-resolution measurement allows for the confirmation of the molecular formula, C₉H₁₂BrN, by distinguishing it from other formulas with the same nominal mass.
When subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS), the molecular ion breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. For 1-(2-bromophenyl)propan-2-amine, common fragmentation pathways would include:
Alpha-cleavage: The bond between the methine carbon and the methylene carbon is weak and can cleave, leading to the formation of a stable iminium ion.
Benzylic cleavage: The bond between the methylene carbon and the aromatic ring can break, often leading to the formation of a bromotropylium ion (m/z 169/171), a common fragment for benzyl-substituted compounds. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in any bromine-containing fragments.
The study of fragmentation patterns is crucial for distinguishing between isomers and identifying unknown substances. nih.govnih.gov
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), primary amines like 1-(2-bromophenyl)propan-2-amine can exhibit poor chromatographic behavior. Derivatization is a chemical modification technique used to improve the analytical properties of a compound. iu.edu
By reacting the primary amine with a derivatizing agent, the polar N-H bond is replaced with a less polar, more stable group. This typically increases the compound's volatility and thermal stability, leading to sharper peaks and better separation in GC. iu.edu
Trifluoroacetyl (TFA) Derivatization: Reaction with trifluoroacetic anhydride (B1165640) (TFAA) converts the primary amine into a stable trifluoroacetamide (B147638) derivative. This derivative is more volatile and produces characteristic fragment ions in the mass spectrometer, which can be highly specific and aid in identification. nih.gov
Acetyl Derivatization: Using acetic anhydride results in the formation of an acetamide (B32628) derivative. Like TFA derivatives, these are also well-suited for GC-MS analysis.
These derivatization strategies are widely employed in analytical chemistry to enhance the sensitivity and specificity of mass spectrometric detection for amine-containing compounds. scispace.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
For 1-(2-bromophenyl)propan-2-amine hydrochloride, which is a chiral molecule (due to the stereocenter at the C2 position of the propane chain), X-ray crystallography can determine its absolute stereochemistry (i.e., whether it is the R- or S-enantiomer). This is achieved through the analysis of anomalous dispersion effects, which is only possible with a high-quality crystal of an enantiomerically pure compound. nih.gov
The resulting crystal structure provides unambiguous proof of the compound's constitution and configuration, serving as the ultimate reference for structural confirmation. benthamopen.com It reveals how the molecules are packed in the crystal lattice and details any intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride counter-ion.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. As a primary amine hydrochloride salt, the spectrum will exhibit distinct features associated with the ammonium group (-NH3+), the alkyl chain, and the substituted aromatic ring.
The N-H stretching vibrations of the primary ammonium group typically appear as a broad and strong band in the region of 3200-2800 cm⁻¹. This broadness is a result of extensive hydrogen bonding. The aliphatic C-H stretching vibrations from the propyl chain and methyl group are observed as sharp to medium peaks between 3000 cm⁻¹ and 2850 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Furthermore, N-H bending (asymmetric and symmetric) vibrations for the -NH3+ group give rise to absorptions around 1600-1500 cm⁻¹. The aromatic C=C skeletal vibrations of the benzene (B151609) ring appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration can be found in the 1250-1020 cm⁻¹ range. docbrown.infolibretexts.org Finally, the presence of the bromine substituent on the aromatic ring is indicated by C-Br stretching vibrations, which typically occur in the fingerprint region at lower wavenumbers, often below 700 cm⁻¹.
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Ammonium (-NH₃⁺) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | C-H (sp³) | 3000 - 2850 | Medium to Strong |
| N-H Bend (Asymmetric) | Primary Ammonium (-NH₃⁺) | ~1610 | Medium |
| N-H Bend (Symmetric) | Primary Ammonium (-NH₃⁺) | ~1500 | Medium |
| C=C Skeletal Vibration | Aromatic Ring | 1600 - 1450 | Medium, Sharp |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |
Advanced Chromatographic Methodologies for Purity and Enantiomeric Excess Determination
Chromatographic techniques are paramount for separating the target compound from impurities and for resolving its enantiomers. A multi-faceted approach utilizing various chromatographic methods ensures a thorough assessment of the compound's purity and chiral integrity.
Given that 1-(2-bromophenyl)propan-2-amine possesses a chiral center at the second carbon of the propyl chain, determining the enantiomeric excess (e.e.) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. mdpi.com Method development typically involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral amines. nih.gov
The separation can be performed under different modes, including normal-phase, reversed-phase, or polar organic mode. chromatographyonline.com For a primary amine like the target compound, mobile phase additives are often necessary to achieve good peak shape and resolution. A common strategy involves using a non-polar mobile phase like hexane/isopropanol (normal-phase) or a polar mobile phase such as acetonitrile/water (reversed-phase), with small amounts of an acidic modifier (e.g., trifluoroacetic acid) to protonate the amine and a basic modifier (e.g., triethylamine) to compete with the analyte for active sites on the stationary phase, thereby reducing peak tailing. chromatographyonline.com The detector is typically a UV detector set to a wavelength where the bromophenyl chromophore absorbs, such as 254 nm.
Table 2: Exemplar Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Hypothetical R-enantiomer tR | 8.5 min |
| Hypothetical S-enantiomer tR | 10.2 min |
| Resolution (Rs) | > 1.5 |
Gas Chromatography combined with Mass Spectrometry (GC-MS) is a powerful tool for assessing purity and confirming the identity of volatile compounds. For the analysis of 1-(2-bromophenyl)propan-2-amine, the hydrochloride salt is typically converted to the more volatile free base prior to injection, either through a liquid-liquid extraction from a basic aqueous solution or by derivatization.
The optimized GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, provides a characteristic fragmentation pattern that serves as a molecular fingerprint. For phenethylamine-type structures, a dominant fragmentation pathway is the cleavage of the Cα-Cβ bond (the bond between the carbon bearing the amine and the adjacent methylene carbon). mdpi.com This results in the formation of a stable iminium cation. For the target compound, this cleavage would produce the [CH₃CHNH₂]⁺ fragment, leading to a prominent base peak at m/z 44. docbrown.info Other significant fragments would include the bromotropylium ion [C₇H₆Br]⁺ (m/z 169/171) and ions resulting from the loss of the methyl group or the entire aminopropyl side chain from the molecular ion. The molecular ion peak ([M]⁺) for the free base would be observed at m/z 213 and 215, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Table 3: Expected Mass Fragments in GC-MS (EI) of 1-(2-bromophenyl)propan-2-amine (Free Base)
| m/z (mass/charge) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 213 / 215 | [C₉H₁₂BrN]⁺ | Molecular Ion |
| 198 / 200 | [C₈H₉BrN]⁺ | Loss of a methyl radical (•CH₃) |
| 170 / 172 | [C₇H₇Br]⁺ | Bromobenzyl cation |
| 169 / 171 | [C₇H₆Br]⁺ | Bromotropylium ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (loss of Br•) |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for preliminary purity analysis and for monitoring the progress of a chemical reaction. rsc.org In the synthesis of 1-(2-bromophenyl)propan-2-amine, for instance from the corresponding ketone via reductive amination, TLC can be used to track the consumption of the ketone starting material and the formation of the amine product. rsc.org
A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel-coated plate alongside the starting material. The plate is then developed in a chamber containing an appropriate solvent system (eluent). A typical eluent for this analysis would be a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane. To prevent the basic amine from streaking on the acidic silica gel, a small percentage of a base, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent. uni-giessen.de After development, the spots are visualized, commonly under a UV lamp where the aromatic ring will absorb light, or by staining with an amine-selective agent like ninhydrin. The product amine, being more polar than the starting ketone, will typically have a lower Retention Factor (Rf) value.
Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction
| Compound | Eluent System | Hypothetical Rf Value | Visualization |
|---|---|---|---|
| 1-(2-bromophenyl)propan-2-one (Starting Material) | Hexane / Ethyl Acetate (4:1) | 0.65 | UV (254 nm) |
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior resolution, speed, and sensitivity compared to conventional HPLC. This technique is exceptionally well-suited for the trace-level quantification of the compound and its impurities. nih.govresearchgate.net
A typical UPLC-MS/MS method for 1-(2-bromophenyl)propan-2-amine would employ a sub-2 µm particle size reversed-phase column (e.g., C18 or Phenyl-Hexyl) and a fast gradient elution using mobile phases like water and acetonitrile, both containing a modifier such as formic acid to ensure protonation of the analyte for positive ion electrospray ionization (ESI). fda.gov.twnih.gov The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion of the free base (the precursor ion, [M+H]⁺ at m/z 214/216), which is then fragmented in the collision cell. The second quadrupole selects for one or more specific product ions. This process is highly specific and allows for quantification even in complex matrices. The fragmentation in the collision cell would be expected to yield product ions similar to those observed in GC-MS. acs.org
Table 5: Potential UPLC-MS/MS Parameters for Quantification
| Parameter | Condition |
|---|---|
| UPLC Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 214.0 (for ⁷⁹Br) / 216.0 (for ⁸¹Br) |
| Product Ion (Q3) | m/z 135.0 ([M+H - NH₃ - C₃H₆]⁺) / m/z 44.1 ([C₂H₆N]⁺) |
| Application | Purity analysis, impurity profiling, pharmacokinetic studies |
Chemical Reactivity and Derivatization Studies of 1 2 Bromophenyl Propan 2 Amine Hydrochloride
Reactions Involving the Amine Functional Group
The amine group in 1-(2-bromophenyl)propan-2-amine (B1648466) is a key site for various chemical modifications. As a primary amine, it exhibits characteristic nucleophilic properties and can readily undergo reactions to form a variety of derivatives.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. chemistryguru.com.sgmsu.edu This nucleophilicity allows it to participate in substitution reactions with alkyl halides. In these reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond. docbrown.infochemguide.co.uk This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts through successive alkylations. chemguide.co.uk The reaction is a fundamental method for elaborating the structure of the amine. pearson.com
Formation of Amine Derivatives (e.g., Amides, Salt Formation)
Amide Formation: One of the most significant reactions of primary amines is their condensation with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amides. youtube.comucl.ac.uk This transformation is crucial in the synthesis of a vast array of organic molecules. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative. youtube.com Various coupling agents can be employed to facilitate this reaction, particularly when starting from a carboxylic acid. ucl.ac.ukorganic-chemistry.org
Salt Formation: As an amine, 1-(2-bromophenyl)propan-2-amine is basic and readily reacts with acids to form salts. The hydrochloride salt form is common for this compound. nih.govamericanelements.com This reaction involves the protonation of the amine's lone pair of electrons by an acid, such as hydrochloric acid. orgsyn.org Salt formation is often used to improve the stability, solubility, and handling of amines. google.com
Reactivity of the Bromo-Substituted Phenyl Moiety
The bromine atom attached to the phenyl ring offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The bromo-substituted phenyl group is an excellent substrate for metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds. youtube.comyoutube.com This reaction typically involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. youtube.comyoutube.comnih.gov This methodology allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the position of the bromine atom, providing a modular approach to synthesizing complex molecules. nih.govnih.gov The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromoaniline Derivative | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Biphenyl Derivative | 95 |
| 1-Bromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Nitro-4'-methoxybiphenyl | 88 |
Electrophilic Aromatic Substitution (if applicable in a research context)
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. youtube.combyjus.com The existing substituents on the benzene (B151609) ring, the bromine atom and the aminopropane group, influence the rate and regioselectivity of further substitution. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. Conversely, the alkylamine group (once the amine is not protonated) is an activating group and also an ortho, para-director. lkouniv.ac.in The interplay of these electronic effects will determine the outcome of any potential EAS reactions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlumenlearning.comlibretexts.org However, the strong deactivating effect of the protonated amine in the hydrochloride salt form would make electrophilic substitution challenging without prior modification.
Reductive and Oxidative Transformations of the Compound and its Analogs
The structural features of 1-(2-bromophenyl)propan-2-amine and its derivatives allow for various reductive and oxidative transformations.
Research into related compounds, such as those with pyridazine (B1198779) structures, has shown that oxidative aromatization can be a key transformation. mdpi.com For instance, the oxidation of dihydropyridazine (B8628806) derivatives can lead to the formation of the corresponding aromatic pyridazine ring system. mdpi.com While not directly applicable to 1-(2-bromophenyl)propan-2-amine itself, this highlights the potential for oxidative modifications in analogous heterocyclic systems that could be synthesized from this precursor. Such transformations are often thermodynamically favorable. mdpi.com
Reductive processes can also be envisioned. For example, the bromine atom on the phenyl ring could potentially be removed via catalytic hydrogenation, a common method for dehalogenation. Furthermore, if the amine were to be transformed into other functional groups, such as a nitro group, reduction of that group to an amine is a standard synthetic operation.
Development of Novel Derivatized Analogs for Synthetic or Analytical Applications
The chemical structure of 1-(2-bromophenyl)propan-2-amine serves as a foundational template for the development of various derivatized analogs. These modifications are primarily pursued for two distinct purposes: to facilitate robust and accurate analytical detection and to create novel chemical entities for broader synthetic applications. Derivatization, the process of chemically modifying a compound, can enhance properties such as volatility, thermal stability, or detector response, which is crucial for analytical techniques. Simultaneously, the reactive amine group and the phenyl ring offer sites for synthetic elaboration, enabling the construction of more complex molecules.
Derivatization for Analytical Applications
For analytical purposes, especially in forensic and chemical analysis, derivatization is a key step to make compounds more suitable for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Primary amines, such as the one present in 1-(2-bromophenyl)propan-2-amine, can be challenging to analyze directly. Derivatization helps to improve chromatographic separation, enhance ionization efficiency for mass spectrometry, and add a chromophore or fluorophore for UV or fluorescence detection.
Research on structurally related compounds, such as the cathinone (B1664624) analog 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), highlights the importance of this process. Analysis of underivatized bk-2C-B by GC-MS can lead to thermal degradation and the formation of pyrazine (B50134) dimers, complicating identification. To overcome this, derivatization with reagents like 2,2,2-trichloroethyl chloroformate has been successfully employed. This modification results in highly informative mass spectra, allowing for unambiguous characterization of the substance.
A variety of reagents are available for the derivatization of primary amines, each suited for different analytical goals and detection methods. The choice of reagent depends on the specific requirements of the analysis, such as the need for UV-visible detection, fluorescence detection, or improved mass spectrometric response.
| Derivatizing Agent | Target Functional Group | Purpose of Derivatization | Primary Analytical Technique |
|---|---|---|---|
| 2,2,2-trichloroethyl chloroformate | Primary Amine | Improves thermal stability and provides informative mass spectra. | GC-MS |
| o-Phthalaldehyde (OPA) | Primary Amine | Forms a highly fluorescent isoindole derivative for sensitive detection. | HPLC-Fluorescence |
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Creates a stable, fluorescent derivative with high ionization efficiency. | HPLC-Fluorescence, LC-MS |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary and Secondary Amines | Forms a stable and fluorescent derivative suitable for acidic chromatography conditions. | HPLC-Fluorescence, LC-MS |
| Benzoyl chloride | Primary and Secondary Amines | Adds a chromophore for UV detection. | HPLC-UV |
Development of Analogs for Synthetic Applications
The core structure of 1-(2-bromophenyl)propan-2-amine also serves as a valuable starting material or building block in synthetic organic chemistry. The presence of the amine and the brominated phenyl ring allows for a range of chemical transformations to create novel and more complex molecular architectures.
For instance, the amine group can be a nucleophile in reactions to form amides, sulfonamides, or undergo reductive amination to produce secondary or tertiary amines. The carbon-bromine bond on the phenyl ring is particularly useful for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, which allow for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Studies on related bromophenyl amine structures demonstrate the synthetic utility of this motif. In one study, a series of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized. This was achieved by first reacting p-bromoacetophenone with thiourea (B124793) to form the core thiazole (B1198619) amine structure, which was then further reacted with various aromatic aldehydes to produce a library of new compounds. While the starting material is different, this illustrates a common synthetic strategy where a bromophenyl amine scaffold is used to generate chemical diversity.
Another area of synthetic development involves creating enantiopure versions of phenylpropan-2-amines. Transaminases have been used for the asymmetric synthesis of (R)- and (S)-enantiomers of disubstituted 1-phenylpropan-2-amines from prochiral ketones, achieving high enantiomeric excess. Such stereospecific synthesis is crucial in many chemical fields and demonstrates the potential for creating chiral analogs derived from the 1-(phenyl)propan-2-amine backbone.
| Core Structure Type | Reaction Type | Resulting Analog Class | Potential Application |
|---|---|---|---|
| Bromophenyl amine | Condensation with aldehydes and thiourea | Substituted (bromophenyl)thiazoles. | Development of new chemical entities. |
| Phenylpropan-2-amine | Biocatalytic transamination | Enantiopure (R)- and (S)-phenylpropan-2-amines. | Stereospecific synthesis. |
| Bromophenyl group | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Bi-aryl or alkyl/alkenyl-substituted phenylpropan-2-amines | Creation of complex molecular scaffolds. |
| Primary amine | Acylation | Amide derivatives | Modification of chemical properties. |
These examples underscore the versatility of the 1-(2-bromophenyl)propan-2-amine structure as a precursor for generating a wide array of derivatives for both analytical standardization and the exploration of new chemical space.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 1-(2-bromophenyl)propan-2-amine (B1648466) hydrochloride molecule. These calculations are typically performed using methods like Density Functional Theory (DFT), which balances computational cost with accuracy. By solving approximations of the Schrödinger equation, researchers can determine the most stable molecular geometries and analyze the electronic landscape of the molecule.
The flexibility of the propan-2-amine side chain and its orientation relative to the 2-bromophenyl ring mean that 1-(2-bromophenyl)propan-2-amine hydrochloride can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable forms, known as conformers. The stability of each conformer is determined by its calculated potential energy; lower energy values indicate greater stability. These studies reveal how intramolecular interactions, such as steric hindrance between the bromine atom and the amine group, influence the preferred molecular shape. The global minimum energy conformation represents the most likely structure of the molecule under given conditions.
Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the vibrational modes of the molecule, Infrared (IR) frequencies and their corresponding intensities can be predicted. These theoretical spectra serve as a powerful tool for structural confirmation, allowing for a direct comparison with experimental data to verify the synthesis of the target compound.
Reaction Mechanism Elucidation using Density Functional Theory (DFT) Studies
DFT is a versatile computational tool used to investigate the pathways of chemical reactions. For the synthesis of this compound, DFT can be employed to map out the entire reaction coordinate, identifying intermediates, and the transition states that connect them. This provides a step-by-step molecular movie of the reaction, revealing the intricate details of bond-breaking and bond-forming events. Such studies are crucial for understanding why certain reaction conditions favor the formation of the desired product and for optimizing synthetic routes.
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along the reaction pathway. The geometry of the transition state provides a snapshot of the molecule at the pinnacle of the chemical transformation. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. This value is a critical kinetic parameter that dictates the rate of the reaction. A lower activation energy implies a faster reaction. Computational modeling of transition states and activation energies allows chemists to compare different potential reaction pathways and select the most efficient one.
Prediction of Physicochemical Descriptors
Computational chemistry allows for the rapid calculation of various physicochemical properties that are essential for understanding a molecule's behavior in different environments, including biological systems. These descriptors are critical in the early stages of drug discovery and development.
| Descriptor | Predicted Value | Description |
| XlogP | 2.4 | A measure of the molecule's lipophilicity, indicating its preference for a lipid-like environment over an aqueous one. uni.lu |
| Topological Polar Surface Area (TPSA) | 26 Ų | Represents the surface area of the molecule that is polar, which is important for predicting membrane permeability. nih.gov |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O) that can be donated in a hydrogen bond. |
| Hydrogen Bond Acceptors | 1 | The number of electronegative atoms (N, O) with lone pairs that can accept a hydrogen bond. |
These predicted values suggest that this compound has moderate lipophilicity and a relatively small polar surface area.
Solvent Effects Modeling in Synthetic Design and Optimization
The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting reaction rates and product yields. Computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict how a molecule will behave in different solvents. By calculating the chemical potential of the reactants, intermediates, transition states, and products in various solvents, COSMO-RS can help identify the optimal solvent for a particular synthesis. This predictive capability allows for a more rational approach to solvent selection, reducing the amount of trial-and-error experimentation required to optimize a synthetic procedure. For the synthesis of this compound, such modeling can guide the choice of solvent to maximize yield and minimize side reactions.
Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry
Computational chemistry provides valuable insights into the structural properties of molecules, including their predicted behavior in analytical instruments. Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average area.
Predicted CCS values for 1-(2-bromophenyl)propan-2-amine have been calculated using computational methods. These theoretical values are crucial for the identification and characterization of the compound in complex mixtures when experimental data is not available. The predictions are typically performed for different adducts of the parent molecule, as the ion's measured CCS value is dependent on the adduct formed during the ionization process.
Below is a table summarizing the predicted Collision Cross Section (CCS) values for various adducts of 1-(2-bromophenyl)propan-2-amine, calculated using the CCSbase prediction tool. These values, measured in square angstroms (Ų), are presented alongside the mass-to-charge ratio (m/z) for each corresponding adduct.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 214.02258 | 140.5 |
| [M+Na]⁺ | 236.00452 | 150.8 |
| [M-H]⁻ | 212.00802 | 146.2 |
| [M+NH₄]⁺ | 231.04912 | 162.3 |
| [M+K]⁺ | 251.97846 | 139.5 |
| [M+H-H₂O]⁺ | 196.01256 | 140.2 |
| [M+HCOO]⁻ | 258.01350 | 161.8 |
| [M+CH₃COO]⁻ | 272.02915 | 187.7 |
| [M+Na-2H]⁻ | 233.98997 | 146.8 |
| [M]⁺ | 213.01475 | 156.9 |
| [M]⁻ | 213.01585 | 156.9 |
Metabolic Pathway Research in in Vitro and Non Human in Vivo Models
Identification and Characterization of Metabolites
In non-human in vivo models and in vitro systems, the metabolism of compounds structurally related to 1-(2-bromophenyl)propan-2-amine (B1648466) hydrochloride typically proceeds through several key pathways. The primary routes of biotransformation for phenylpropan-2-amine structures involve modifications to the amine group and the alkyl side chain, as well as the aromatic ring.
For analogous brominated amphetamines, studies have identified a range of metabolites formed through Phase I reactions. A prominent pathway is oxidative deamination , which is a common metabolic route for primary amines. This process would convert the amine group into a ketone, yielding 1-(2-bromophenyl)propan-2-one. This ketone can be further metabolized through reduction to the corresponding alcohol, 1-(2-bromophenyl)propan-2-ol (B2483604), or oxidized to a carboxylic acid derivative. For instance, studies on p-bromo-methylamphetamine have shown the formation of p-bromo-phenyl-acetone and p-bromo-phenylpropanol. nih.gov Similarly, research on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in rat hepatocytes identified alcohol and carboxylic acid derivatives as metabolites. nih.gov
Another potential, though often less favorable, pathway for halogenated compounds is aromatic hydroxylation . The presence of the bromine atom on the phenyl ring may influence the position of hydroxylation due to steric and electronic effects. However, halogenation can sometimes hinder aromatic hydroxylation. Studies on p-bromo-methylamphetamine indicate that the typical p-hydroxylation seen with amphetamine does not occur due to the halogen substituent. nih.gov
Subsequent to these Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions , such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
A summary of predicted primary Phase I metabolites for 1-(2-bromophenyl)propan-2-amine hydrochloride is presented in the table below.
| Metabolite Name | Metabolic Reaction | Resulting Functional Group |
|---|---|---|
| 1-(2-bromophenyl)propan-2-one | Oxidative Deamination | Ketone |
| 1-(2-bromophenyl)propan-2-ol | Reduction (of ketone metabolite) | Secondary Alcohol |
| Hydroxy-1-(2-bromophenyl)propan-2-amine | Aromatic Hydroxylation | Phenolic Hydroxyl |
Enzymatic Biotransformation Mechanisms and Pathways
The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. mdpi.com These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics. ymaws.com The liver is the principal site of CYP450-mediated metabolism. ymaws.com
For amphetamine and its analogues, CYP2D6 is a key enzyme involved in their metabolism, particularly in processes like aromatic hydroxylation and oxidative deamination. researchgate.net Genetic variations (polymorphisms) in the CYP2D6 enzyme can lead to significant inter-individual differences in metabolic rates, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. pmhealthnp.com While direct evidence is lacking for this compound, it is highly probable that CYP2D6, and potentially other CYP isozymes such as those in the CYP1A2, CYP2C, and CYP3A families, play a crucial role in its Phase I metabolism. pmhealthnp.com
The initial step in CYP450-catalyzed oxidative deamination involves the enzyme abstracting a hydrogen atom from the carbon alpha to the amino group, leading to the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously rearranges to form the corresponding ketone (1-(2-bromophenyl)propan-2-one) and ammonia (B1221849).
In addition to CYP450 enzymes, monoamine oxidases (MAOs) are also known to be involved in the oxidative deamination of endogenous and exogenous phenethylamines. wikipedia.org MAO-B, in particular, plays a significant role in the metabolism of phenylethylamine. wikipedia.org Therefore, it is plausible that MAOs could also contribute to the deamination of 1-(2-bromophenyl)propan-2-amine.
The subsequent reduction of the ketone metabolite to an alcohol would likely be catalyzed by carbonyl reductases or alcohol dehydrogenases . Phase II conjugation reactions are carried out by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) .
Assessment of In Vitro Metabolic Stability (e.g., in Liver Microsomes)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. frontiersin.org These assays typically utilize liver subcellular fractions, such as microsomes, which are rich in CYP450 enzymes. frontiersin.org The stability of a compound is determined by incubating it with liver microsomes and a cofactor, typically NADPH, and monitoring the disappearance of the parent compound over time.
The metabolic stability of this compound would be assessed by incubating it with pooled liver microsomes from various species (e.g., mouse, rat, dog, human) to identify potential interspecies differences in metabolism. The percentage of the parent compound remaining at various time points is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life suggests rapid metabolism, while a long half-life indicates greater metabolic stability. This information is crucial for predicting in vivo pharmacokinetic properties.
Below is an illustrative example of data that could be generated from such a study.
| Incubation Time (minutes) | Percent of Parent Compound Remaining (Mean ± SD) |
|---|---|
| 0 | 100 ± 0.0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.7 ± 2.5 |
| 30 | 35.1 ± 1.9 |
| 60 | 12.3 ± 1.2 |
Note: The data presented in this table is hypothetical and serves as an example of typical results from an in vitro metabolic stability assay.
Q & A
Q. What are the optimal synthetic routes for 1-(2-bromophenyl)propan-2-amine hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 2-bromobenzaldehyde with nitroethane under acidic conditions (e.g., ammonium acetate) to form 1-(2-bromophenyl)-2-nitropropene.
Reduction : Use lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine, yielding 1-(2-bromophenyl)propan-2-amine.
Salt Formation : Treat the free base with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Key Considerations :
- Reaction temperature (70–90°C for condensation) and inert atmosphere (N₂/Ar) are critical to avoid side reactions .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor progress using TLC or HPLC .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : A combination of analytical techniques is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and propan-2-amine backbone (δ 1.2–1.5 ppm for CH₃) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies the molecular ion peak at m/z 244/246 (M⁺, Br isotopic pattern) .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values (e.g., C: 49.21%, H: 5.34%) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities .
Advanced Research Questions
Q. How does the 2-bromophenyl substituent influence pharmacological activity compared to other halogenated analogs (e.g., fluoro, chloro)?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Effects : The bromine atom increases lipophilicity (logP ~2.8) compared to fluoro (logP ~2.1) or chloro (logP ~2.5) analogs, enhancing blood-brain barrier penetration .
- Receptor Binding : Bromine’s larger atomic radius may sterically hinder interactions with serotonin receptors (e.g., 5-HT₂A), reducing affinity compared to fluoro analogs .
Experimental Design : - Perform competitive radioligand binding assays using [³H]ketanserin (5-HT₂A) or [³H]WAY-100635 (5-HT₁A) to quantify Ki values .
- Compare metabolic stability in liver microsomes (e.g., human CYP450 isoforms) to assess halogen-driven differences in half-life .
Q. What strategies resolve contradictions in reported receptor binding data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Salt Form Differences : Free base vs. hydrochloride salt can alter solubility and receptor accessibility. Standardize salt forms in assays .
- Enantiomeric Purity : Chiral impurities (e.g., from racemic synthesis) skew results. Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and retest activity .
- Assay Conditions : Varying buffer pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) impacts binding kinetics. Replicate experiments under controlled conditions .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:
- Temperature/Humidity : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., dehalogenation or oxidation) .
- Light Exposure : Expose to UV-Vis light (ICH Q1B) to assess photostability. Use amber vials if degradation exceeds 5% .
- Solution Stability : Test aqueous solubility (pH 1–10) and monitor precipitate formation via dynamic light scattering (DLS) .
Q. What advanced techniques are recommended for chiral resolution and enantioselective synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralcel OD-H column (hexane:isopropanol 90:10 + 0.1% diethylamine) to resolve enantiomers. Retention times vary by 2–4 minutes .
- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acylation) to achieve >99% enantiomeric excess (ee) .
- X-ray Crystallography : Confirm absolute configuration using single crystals grown via vapor diffusion (ethyl acetate/pentane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
